![molecular formula C12H15ClN4O2S B5870959 5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide typically involves multiple steps. The starting materials often include substituted pyridines and pyrazoles, which undergo a series of reactions including chlorination, methylation, and sulfonation. The reaction conditions may vary, but common reagents include chlorinating agents like thionyl chloride, methylating agents such as methyl iodide, and sulfonating agents like sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-N,N,2-trimethyl-1-propenylamine
- 2,4,6-trimethyl-1,3,5-triazine
Uniqueness
5-chloro-1,4,6-trimethyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-b]pyridine core and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-chloro-1,4,6-trimethyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S/c1-5-6-14-20(18,19)12-9-7(2)10(13)8(3)15-11(9)17(4)16-12/h5,14H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQUNLFSKIJMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Cl)C)N(N=C2S(=O)(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
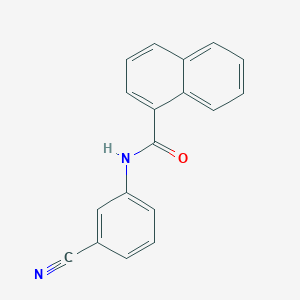
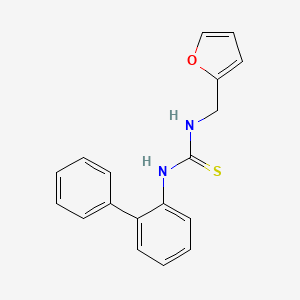
METHANONE](/img/structure/B5870902.png)
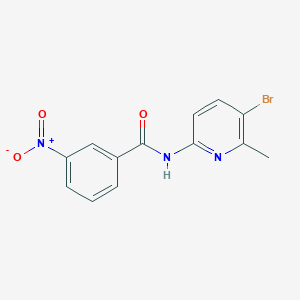
![4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B5870918.png)
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)
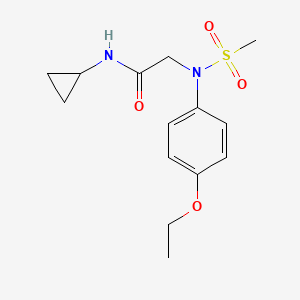
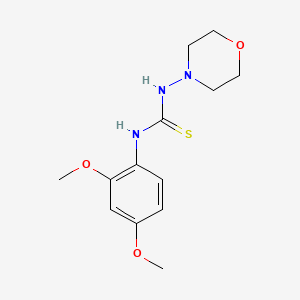
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
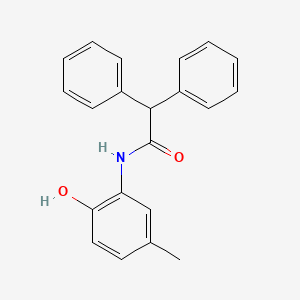
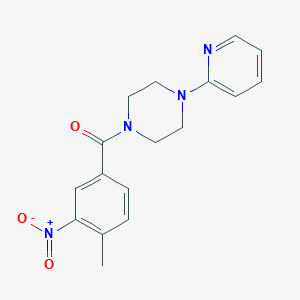

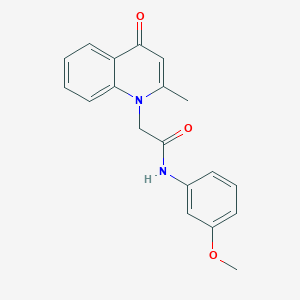
![N'-benzyl-N'-[(3-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5870985.png)
